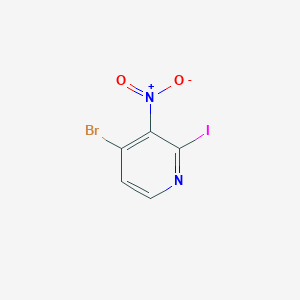![molecular formula C9H5N3O2S B12967506 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₅N₃O₂S. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach utilizes microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Chemical Reactions Analysis
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives such as:
5-Nitrobenzo[d]thiazole-2-carbonitrile: Similar in structure but lacks the methyl group at the 7th position.
2-Methylbenzothiazole: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H5N3O2S |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
7-methyl-5-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S/c1-5-2-6(12(13)14)3-7-9(5)15-8(4-10)11-7/h2-3H,1H3 |
InChI Key |
CUSSLDIUPYJRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
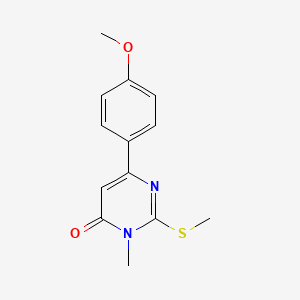


![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
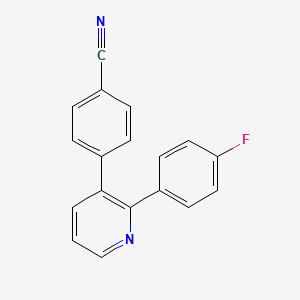
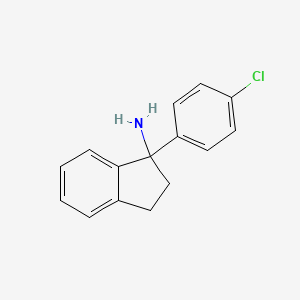
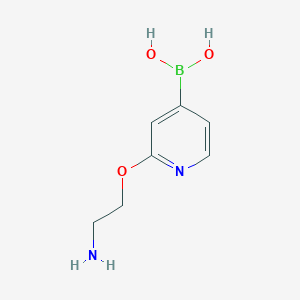
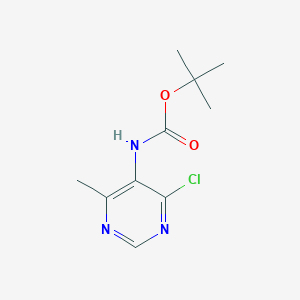


![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
